5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane

Catalog No.
S696666
CAS No.
3733-29-7
M.F
C12H14Br2O2
M. Wt
350.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane

CAS Number

3733-29-7

Product Name

5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane

IUPAC Name

5,5-bis(bromomethyl)-2-phenyl-1,3-dioxane

Molecular Formula

C12H14Br2O2

Molecular Weight

350.05 g/mol

InChI

InChI=1S/C12H14Br2O2/c13-6-12(7-14)8-15-11(16-9-12)10-4-2-1-3-5-10/h1-5,11H,6-9H2

InChI Key

VGUUZSMFETVOJZ-UHFFFAOYSA-N

SMILES

C1C(COC(O1)C2=CC=CC=C2)(CBr)CBr

Canonical SMILES

C1C(COC(O1)C2=CC=CC=C2)(CBr)CBr

Chemical Properties and Potential Applications

5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane (C12H14Br2O2) is a chemical compound containing a six-membered ring structure with two bromine (Br) atoms and two bromomethyl groups attached. Due to the presence of these reactive groups, research has explored its potential as a building block for other molecules in organic synthesis [].

Structural Analysis

Studies have employed techniques like X-ray diffraction and nuclear magnetic resonance (NMR) spectroscopy to determine the molecule's three-dimensional structure. These studies reveal that 5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane adopts a chair conformation with the phenyl group positioned in a specific axial orientation [].

5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane is a chemical compound characterized by its unique dioxane structure, which includes two bromomethyl groups attached to the 5-position and a phenyl group at the 2-position of the dioxane ring. The molecular formula for this compound is C${11}$H${12}$Br${2}$O${2}$. The compound exhibits a chair conformation with the phenyl group positioned equatorially, which has been confirmed through techniques such as nuclear magnetic resonance spectroscopy and X-ray diffraction analysis .

The reactivity of 5,5-bis(bromomethyl)-2-phenyl-1,3-dioxane is notable in various organic transformations. It can undergo nucleophilic substitution reactions due to the presence of bromine atoms, which can be replaced by nucleophiles such as amines or alcohols. Additionally, the compound can participate in cyclization reactions, leading to the formation of more complex structures. Its dioxane framework allows for potential reactions typical of ether-containing compounds, including cleavage under acidic conditions .

The applications of 5,5-bis(bromomethyl)-2-phenyl-1,3-dioxane span various fields:

  • Pharmaceuticals: Potential use as a precursor in drug development due to its biological activity.
  • Material Science: As a building block for synthesizing polymers or resins that incorporate dioxane units.
  • Chemical Research: Utilized in studies exploring conformational properties and reactivity patterns of dioxanes .

Interaction studies involving 5,5-bis(bromomethyl)-2-phenyl-1,3-dioxane focus on its behavior in biological systems and its reactivity with other chemical entities. These studies often employ techniques such as molecular docking simulations to predict interactions with biological macromolecules. Understanding these interactions helps elucidate potential therapeutic effects and mechanisms of action for compounds derived from or related to this dioxane derivative .

Several compounds share structural similarities with 5,5-bis(bromomethyl)-2-phenyl-1,3-dioxane. Notable examples include:

Compound NameStructure FeaturesUnique Aspects
5,5-Bis(chloromethyl)-2-phenyl-1,3-dioxaneChlorine instead of bromine at the 5-positionDifferent reactivity profile due to chlorine's properties
5-Bromo-2-phenyl-1,3-dioxaneSingle bromomethyl groupSimpler structure with potentially different biological activity
5,5-Bis(bromomethyl)-2-methyl-1,3-dioxaneMethyl group at the 2-positionVariations in steric hindrance affecting reactivity
5-Bromo-2-(4-methoxyphenyl)-1,3-dioxaneMethoxy group on phenyl substituentEnhanced solubility and altered biological interactions

These compounds provide insights into how variations in substituents can influence chemical properties and biological activities. The presence of different halogens or functional groups alters both reactivity and potential applications in pharmaceuticals and materials science.

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Wikipedia

5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane

Dates

Modify: 2023-08-15

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